2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide
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Overview
Description
2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide is a complex organic compound that features multiple functional groups, including fluorine atoms, a morpholine ring, a pyridine ring, a pyrimidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazole ring.
Introduction of the Pyrimidine Ring: The pyrimidine ring is typically introduced through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, often using a halogenated pyridine derivative.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amino alcohol and a suitable carbonyl compound.
Final Coupling: The final step involves coupling the various fragments together using a suitable coupling reagent, such as a sulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with specific functional groups reduced.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and multiple functional groups, which may interact with various biological targets.
Pharmaceutical Research: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A simpler compound with two fluorine atoms and a carboxylic acid group.
2,6-Difluoroaniline: Contains two fluorine atoms and an amino group.
2,6-Difluorobenzonitrile: Contains two fluorine atoms and a nitrile group.
Uniqueness
2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide is unique due to its complex structure, which includes multiple rings and functional groups. This complexity allows for a wide range of interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C31H28F3N7O3S2 |
---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C31H28F3N7O3S2/c1-18(2)30-39-27(20-5-3-8-23(26(20)34)40-46(42,43)29-21(32)6-4-7-22(29)33)28(45-30)24-11-12-35-31(38-24)37-19-9-10-25(36-17-19)41-13-15-44-16-14-41/h3-12,17-18,40H,13-16H2,1-2H3,(H,35,37,38) |
InChI Key |
AEUDFMRQSRTMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(S1)C2=NC(=NC=C2)NC3=CN=C(C=C3)N4CCOCC4)C5=C(C(=CC=C5)NS(=O)(=O)C6=C(C=CC=C6F)F)F |
Origin of Product |
United States |
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